molecular formula C20H16N4O5S B2706628 ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate CAS No. 536717-39-2

ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate

Cat. No.: B2706628
CAS No.: 536717-39-2
M. Wt: 424.43
InChI Key: WKWFEBUQIFUIRT-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H16N4O5S and its molecular weight is 424.43. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c1-2-29-16(25)11-30-20-22-17-14-5-3-4-6-15(14)21-18(17)19(26)23(20)12-7-9-13(10-8-12)24(27)28/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWFEBUQIFUIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Ethyl 2 3 4 nitrophenyl 4 oxo 4 5 dihydro 3H pyrimido 5 4 b indol 2 yl thio acetate\text{Ethyl 2 3 4 nitrophenyl 4 oxo 4 5 dihydro 3H pyrimido 5 4 b indol 2 yl thio acetate}

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene moieties have shown promising in vitro antimicrobial activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
Compound 7b0.22Staphylococcus aureus
Compound 100.25Staphylococcus epidermidis

2. Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. This compound has been tested against various cancer cell lines. Preliminary studies suggest that it exhibits cytotoxic effects comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HeLa15.0
MCF-712.5
A54918.0

The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or pathways within microbial or cancerous cells. Studies have shown that such compounds can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of pyrimidoindole compounds, this compound was found to significantly reduce bacterial load in infected models when administered at specific dosages .

Case Study 2: Cancer Cell Line Studies

A comparative study on the cytotoxic effects of this compound revealed that it induced apoptosis in HeLa cells through the activation of caspase pathways. The study highlights its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Mechanism : The presence of the nitrophenyl group enhances the compound's ability to interact with microbial targets, potentially disrupting their cellular functions.
    • Studies : In vitro studies have shown that derivatives of similar structures exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Research Findings : Compounds with similar heterocyclic frameworks have been reported to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate may exhibit similar properties based on structural analogies .
    • Case Studies : Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects
    • Mechanism : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines. Studies suggest that pyrimidine derivatives can significantly reduce inflammation markers in vitro .
    • Clinical Relevance : The anti-inflammatory properties could make this compound a candidate for treating conditions like arthritis or other inflammatory diseases.

Material Science Applications

  • Polymer Chemistry
    • This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
    • The incorporation of this compound into polymer matrices could lead to materials with improved resistance to degradation and better performance in various applications.
  • Nanotechnology
    • The compound's unique structure allows for functionalization and incorporation into nanocarriers for drug delivery systems. This could enhance the bioavailability and targeted delivery of therapeutic agents .

Q & A

Basic: What are the optimal synthetic routes for ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. A common approach includes:

  • Step 1: Reacting 3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole with a thiolating agent (e.g., thiourea or Lawesson’s reagent) to introduce the thiol group at the 2-position.
  • Step 2: Thioether formation via nucleophilic substitution with ethyl 2-bromoacetate under reflux in acetic acid with sodium acetate as a catalyst (similar to methods in ).
  • Purification: Recrystallization from acetic acid or column chromatography using silica gel and ethyl acetate/hexane gradients.
    Key Considerations: Monitor reaction progress via TLC and optimize molar ratios to minimize byproducts like disulfide formation .

Basic: How can researchers confirm the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation of a saturated solution in DMSO or DMF. SCXRD provides bond lengths, angles, and dihedral angles critical for confirming the pyrimidoindole core and nitro group orientation.
  • Disorder Handling: For disordered regions (common in flexible side chains), refine occupancy factors iteratively and validate with residual density maps (R factor < 0.06, as in ).
  • Complementary Techniques: Pair with 1^1H/13^{13}C NMR and HRMS to cross-validate structural assignments .

Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Systematically modify the 4-nitrophenyl group (e.g., replace nitro with cyano, methoxy, or halogens) and the thioacetate ester (e.g., alter alkyl chain length).
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases or oxidoreductases) using fluorescence polarization or microplate-based activity assays.
  • Data Analysis: Use IC50_{50} values and molecular docking to correlate substituent effects with activity. For example, bulky groups may sterically hinder binding, while electron-withdrawing groups enhance electrophilic interactions .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Control Experiments: Replicate assays under identical conditions (pH, temperature, buffer composition) to isolate variables.
  • Orthogonal Assays: Validate inhibitory activity using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters.
  • Meta-Analysis: Compare results with structurally analogous compounds (e.g., ’s thiophene derivatives) to identify conserved pharmacophores. Discrepancies may arise from assay sensitivity or compound stability .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of potential targets (e.g., tyrosine kinases). Prioritize poses with hydrogen bonds to the pyrimidoindole core and nitro group.
  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (100 ns trajectories) to assess conformational flexibility.
  • Free Energy Calculations: Apply MM-GBSA to rank binding affinities of derivatives. Cross-reference with experimental IC50_{50} values to refine predictions .

Basic: What protocols assess the compound’s cytotoxicity and safety?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT or resazurin assays on HEK-293 or HepG2 cells. Include positive controls (e.g., cisplatin) and measure IC50_{50} values.
  • In Vivo Acute Toxicity: Administer escalating doses (10–100 mg/kg) to rodent models, monitoring weight loss and organ histopathology.
  • Safety Handling: Follow SDS guidelines ( ) for PPE (gloves, goggles) and first-aid measures (e.g., eye irrigation with water for 15 minutes upon exposure) .

Advanced: How to optimize pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

  • Solubility Enhancement: Test co-solvents (PEG-400, DMSO) or formulate as nanoparticles via solvent evaporation.
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce electron-donating groups to reduce CYP450-mediated oxidation.
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction; high binding may reduce efficacy .

Advanced: What challenges arise in crystallographic studies of this compound?

Methodological Answer:

  • Crystal Growth: Optimize solvent mixtures (e.g., DCM/methanol) and temperature gradients. Use seeding techniques if spontaneous nucleation fails.
  • Disorder Management: For disordered ethyl or nitro groups, apply restraints during refinement and validate with difference Fourier maps.
  • Data Quality: Aim for resolution ≤ 1.0 Å and Rmerge_{merge} < 5% to ensure accurate electron density maps. Compare with ’s R factor of 0.054 for benchmarking .

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